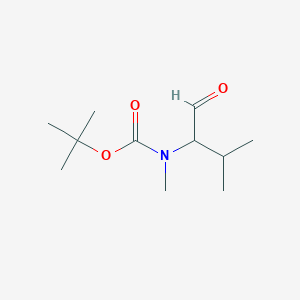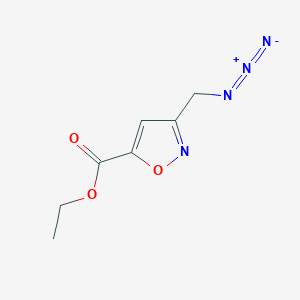![molecular formula C27H25ClN2O3 B13562020 3-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B13562020.png)
3-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a methoxy group, and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-[(2-chlorophenyl)methoxy]-3-methoxybenzaldehyde with a cyanoacetate derivative under basic conditions to form the corresponding cyano intermediate. This intermediate is then reacted with 2,4,6-trimethylaniline under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
3-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxy and chlorophenyl groups can enhance the compound’s binding affinity to target proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2-chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde
- 2-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde
- 4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde
Uniqueness
3-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C27H25ClN2O3 |
|---|---|
Peso molecular |
460.9 g/mol |
Nombre IUPAC |
(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C27H25ClN2O3/c1-17-11-18(2)26(19(3)12-17)30-27(31)22(15-29)13-20-9-10-24(25(14-20)32-4)33-16-21-7-5-6-8-23(21)28/h5-14H,16H2,1-4H3,(H,30,31)/b22-13+ |
Clave InChI |
INEZGOWHSDOSML-LPYMAVHISA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)/C#N)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


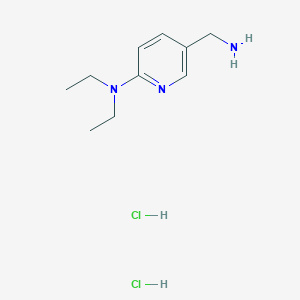
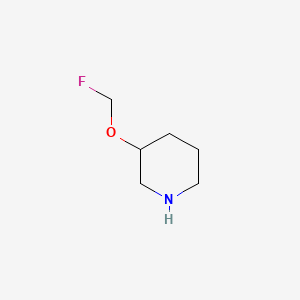
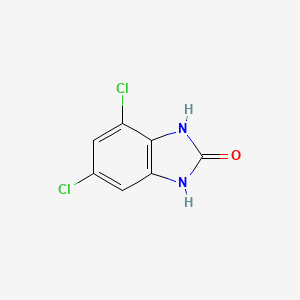
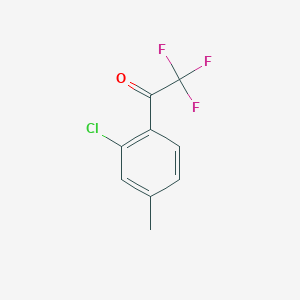
![2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13561971.png)
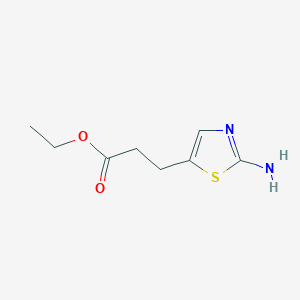


![5-{[5-(2-Chlorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13561980.png)
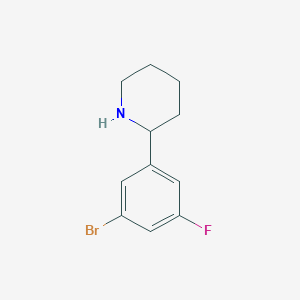
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13562010.png)
![Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate](/img/structure/B13562015.png)
